N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide
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Overview
Description
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide is a chemical compound with a complex structure that includes a cyclohexylidene ring and a benzohydrazide moiety
Preparation Methods
The synthesis of N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide typically involves the reaction of 3,3-dimethyl-5-oxocyclohexanone with 2-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Scientific Research Applications
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological effects .
Comparison with Similar Compounds
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide can be compared with other similar compounds such as:
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-iodobenzohydrazide: This compound has a similar structure but includes an iodine atom, which may alter its chemical properties and reactivity.
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-[(4-ethoxyphenyl)amino]acetohydrazide: This compound has an additional ethoxyphenyl group, which can influence its biological activity and applications.
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-methylbenzamide |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-4-5-7-14(11)15(20)18-17-12-8-13(19)10-16(2,3)9-12/h4-7H,8-10H2,1-3H3,(H,18,20)/b17-12+ |
InChI Key |
JNNZBOHYWFDFBB-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/2\CC(=O)CC(C2)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C2CC(=O)CC(C2)(C)C |
Origin of Product |
United States |
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